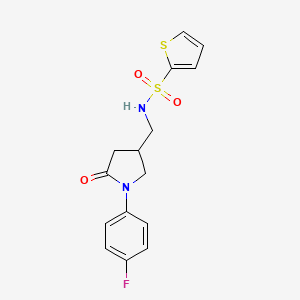

![molecular formula C19H23N7O B2662847 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1058232-41-9](/img/structure/B2662847.png)

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a triazolopyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylbutanone moiety, which is a four-carbon chain with a phenyl group and a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the rings and functional groups. The presence of the nitrogen atoms in the triazolopyrimidine and piperazine rings could allow for hydrogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is electrophilic and can undergo nucleophilic addition reactions. The nitrogen atoms in the rings could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the potential for hydrogen bonding could affect its solubility .Aplicaciones Científicas De Investigación

c-Met Inhibition: 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one and related analogs have shown potent inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met plays a crucial role in cell signaling and has implications in cancer progression. Inhibiting c-Met could be valuable for cancer therapy.

GABA A Modulation: Certain 1,2,3-triazole-fused pyrazines and pyridazines exhibit allosteric modulating activity on GABA A receptors . GABA A receptors are involved in neurotransmission and play a role in anxiety, epilepsy, and other neurological disorders. These compounds may serve as potential drug candidates for modulating GABA A receptor function.

Polymer Chemistry

1,2,3-Triazole-fused heterocycles have been incorporated into polymers for various purposes. For instance:

Solar Cells: Researchers have used these heterocycles as structural units in polymer materials for solar cells . Their electronic properties and stability make them interesting candidates for enhancing solar cell efficiency.

Enzyme Inhibition

1,2,3-Triazole-fused pyrazines and pyridazines have demonstrated inhibition of enzymes such as (\beta)-secretase 1 (BACE-1) . BACE-1 is implicated in Alzheimer’s disease, and inhibiting it could be therapeutically relevant.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCTZUFJWFWOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2662766.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2662770.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2662771.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)

![1-(2,3-Dimethoxyphenyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2662774.png)

![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2662778.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2662779.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)

![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)